Vegfr-2-IN-6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vegfr-2-IN-6 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This process is vital for various physiological and pathological conditions, including cancer, where it supports tumor growth and metastasis by providing nutrients and oxygen through new blood vessels .

Vorbereitungsmethoden

The synthesis of Vegfr-2-IN-6 typically involves the preparation of quinoxaline-based derivatives. One common method is the condensation of phenylenediamine with a dicarbonyl compound under high temperatures and strong acid catalysts . Industrial production methods may involve optimizing these conditions to increase yield and purity, as well as scaling up the reaction to meet commercial demands.

Analyse Chemischer Reaktionen

Vegfr-2-IN-6 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the quinoxaline ring, potentially altering its inhibitory activity.

Reduction: This reaction can reduce nitro groups to amines, affecting the compound’s solubility and bioavailability.

Wissenschaftliche Forschungsanwendungen

Vegfr-2-IN-6 has numerous applications in scientific research:

Chemistry: Used as a model compound to study the inhibition of receptor tyrosine kinases.

Biology: Helps in understanding the role of VEGFR-2 in angiogenesis and its implications in various diseases.

Wirkmechanismus

Vegfr-2-IN-6 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Key pathways affected include the phospholipase C gamma-protein kinase C pathway, the TSAd-Src-phosphoinositide 3-kinase-Akt pathway, and the SHB-focal adhesion kinase-paxillin pathway .

Vergleich Mit ähnlichen Verbindungen

Vegfr-2-IN-6 is compared with other VEGFR-2 inhibitors such as sorafenib and rivoceranib. While sorafenib is a multi-kinase inhibitor, this compound is more selective for VEGFR-2, potentially reducing off-target effects and associated toxicities . Similar compounds include:

Sorafenib: A multi-kinase inhibitor with broader activity but higher toxicity.

Rivoceranib: A highly selective VEGFR-2 inhibitor with improved safety profile.

3-Methylquinoxaline-based derivatives: These compounds share similar pharmacophoric features and have been evaluated for their antiproliferative activities.

This compound stands out due to its selectivity and potential for reduced side effects, making it a promising candidate for further development in cancer therapy.

Biologische Aktivität

Vascular endothelial growth factor receptor 2 (VEGFR2) is a critical target in the treatment of various angiogenesis-related diseases, including cancer and ocular disorders. The compound Vegfr-2-IN-6 has emerged as a significant inhibitor of VEGFR2, showcasing potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound functions primarily by inhibiting the kinase activity of VEGFR2, which is pivotal for endothelial cell proliferation, migration, and tube formation. The inhibition of VEGFR2 signaling can effectively reduce pathological angiogenesis associated with tumors and other diseases.

Key Findings:

- Inhibition of Kinase Activity : Studies indicate that this compound directly inhibits the kinase activity of VEGFR2, leading to decreased phosphorylation levels essential for signal transduction in endothelial cells .

- Impact on Cell Proliferation : In vitro assays demonstrated that this compound significantly reduces VEGF-induced proliferation and migration in human umbilical vein endothelial cells (HUVECs) .

Research Data

The following table summarizes key experimental findings related to the biological activity of this compound:

Case Study 1: Tumor Angiogenesis

In a murine model of cancer, administration of this compound led to a significant reduction in tumor growth and vascular density. The study highlighted the compound's ability to inhibit VEGF-mediated angiogenesis effectively.

Case Study 2: Ocular Disorders

In models simulating ocular diseases characterized by excessive neovascularization, this compound demonstrated promising results in reducing retinal neovascularization and improving visual outcomes.

Comparative Analysis

A comparison between this compound and other known VEGFR inhibitors reveals its unique efficacy profile:

| Compound | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| This compound | VEGFR2 kinase inhibition | High | Minimal |

| Bevacizumab | Anti-VEGF monoclonal antibody | Moderate | Hypertension, bleeding |

| Sorafenib | Multi-target kinase inhibitor | Variable | Diarrhea, fatigue |

Eigenschaften

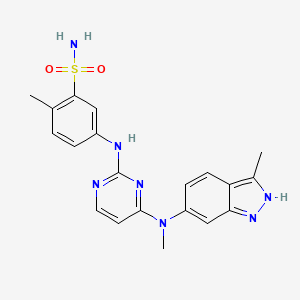

IUPAC Name |

2-methyl-5-[[4-[methyl-(3-methyl-2H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O2S/c1-12-4-5-14(10-18(12)30(21,28)29)23-20-22-9-8-19(24-20)27(3)15-6-7-16-13(2)25-26-17(16)11-15/h4-11H,1-3H3,(H,25,26)(H2,21,28,29)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBRXNGJZMGEHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NNC(=C4C=C3)C)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.